molecular formula C5H10O5 B1623446 beta-L-ribofuranose CAS No. 41546-19-4

beta-L-ribofuranose

Cat. No.: B1623446
CAS No.: 41546-19-4
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-FCAWWPLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-L-ribose is a L-ribofuranose. It is an enantiomer of a beta-D-ribose.

Scientific Research Applications

  • Hydration Structure Analysis : Beta-L-ribofuranose's hydration structure in aqueous solutions has been examined using ab initio molecular dynamics. This research focuses on the hydrogen bond networks involving ribofuranose oxygens and water molecules, revealing insights into the molecular interactions of this compound in aqueous environments (Suzuki & Sota, 2005).

  • RNA Duplex Stabilization : Synthesis and analysis of RNA building blocks, including ribonucleoside analogues with this compound, have been conducted to investigate their duplex stabilizing forces. This research contributes to understanding the role of this compound in RNA duplex stability and hydrogen bonding interactions (Parsch & Engels, 2002).

  • Synthesis of Beta-L-Ribonucleosides : this compound derivatives have been synthesized from D-ribose, leading to the preparation of key intermediates for nucleoside derivatives with beta-L-configuration. This synthesis pathway is crucial for developing nucleoside analogues and pharmaceuticals (Sivets, Klennitskaya, Zhernosek, & Mikhailopulo, 2004).

  • Role in DNA Synthesis Inhibition : Research on oligodeoxynucleotides containing 2'-O-beta-D-ribofuranosyladenosine demonstrates that adding a ribofuranose residue in specific primer positions can prevent elongation by HIV reverse transcriptase, highlighting its potential in antiviral strategies (Andreeva et al., 2002).

  • Intrinsic Conformational Studies : Investigating the isolated ribofuranose unit, such as in methyl β-d-ribofuranoside, in the gas phase reveals the intrinsic conformational landscape of biologically active sugar forms, crucial for understanding sugar biology and chemistry (Écija et al., 2016).

  • Locked Nucleic Acids Research : Studies on locked nucleic acids (LNAs), containing modified sugars like beta-D-2'-O,4'-C methylene-bridged ribofuranose, explore their stability and melting temperatures. This research enhances the understanding of nucleic acids' structural stability and potential therapeutic applications (Foerster et al., 2009).

  • Antitumor Activity of Nucleoside Analogues : Synthesis and evaluation of 1,2,3,5-tetra-O-acetyl-4-thio-beta-L-ribofuranose and its derivatives have been conducted for their antitumor activity, contributing to cancer research and therapy development (Pejanovic et al., 2003).

  • Low-Frequency Dynamics in Aqueous Solution : this compound puckering in aqueous solutions has been analyzed using ab initio molecular dynamics, providing insights into the structural fluctuation and low-frequency dynamics of beta-ribofuranose, crucial for understanding its behavior in biological systems (Suzuki, Kawashima, Kotoku, & Sota, 2005).

Properties

CAS No.

41546-19-4

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m0/s1

InChI Key

HMFHBZSHGGEWLO-FCAWWPLPSA-N

Isomeric SMILES

C([C@H]1[C@@H]([C@@H]([C@H](O1)O)O)O)O

SMILES

C(C1C(C(C(O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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